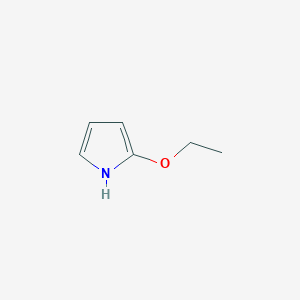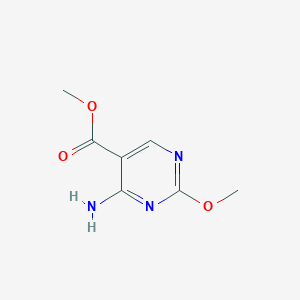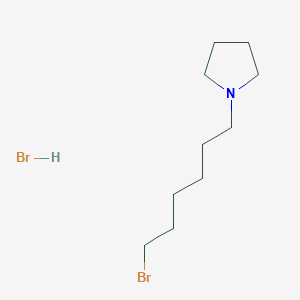
1-(6-Bromohexyl)pyrrolidine Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Bromohexyl)pyrrolidine Hydrobromide is a chemical compound with the molecular formula C10H21Br2N. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromine atom attached to a hexyl chain, which is further connected to a pyrrolidine ring. This structure imparts specific reactivity and functionality to the compound, making it valuable in different fields of study .
準備方法
The synthesis of 1-(6-Bromohexyl)pyrrolidine Hydrobromide typically involves the reaction of pyrrolidine with 1,6-dibromohexane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of Pyrrolidine with 1,6-Dibromohexane: Pyrrolidine is reacted with 1,6-dibromohexane in the presence of a suitable solvent, such as acetonitrile or tetrahydrofuran. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Isolation and Purification: After the reaction is complete, the product is isolated by filtration or extraction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1-(6-Bromohexyl)pyrrolidine Hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(6-Bromohexyl)pyrrolidine Hydrobromide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical entities and materials.
Biology: In biological research, the compound is used to study the effects of brominated compounds on biological systems. It can be used to modify biomolecules or as a probe in biochemical assays.
Medicine: The compound’s unique structure allows it to be used in medicinal chemistry for the development of new drugs or therapeutic agents. It can be used as a precursor in the synthesis of pharmacologically active compounds.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(6-Bromohexyl)pyrrolidine Hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The compound can also interact with cellular pathways, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-(6-Bromohexyl)pyrrolidine Hydrobromide can be compared with other similar compounds, such as:
1-(6-Chlorohexyl)pyrrolidine Hydrobromide: This compound has a chlorine atom instead of a bromine atom. The reactivity and properties of the compound may differ due to the difference in halogen atoms.
1-(6-Iodohexyl)pyrrolidine Hydrobromide: This compound contains an iodine atom. The larger size and different reactivity of iodine compared to bromine can lead to variations in the compound’s behavior.
1-(6-Fluorohexyl)pyrrolidine Hydrobromide: This compound has a fluorine atom.
The uniqueness of this compound lies in its specific reactivity and the effects imparted by the bromine atom, making it distinct from its halogenated counterparts.
特性
分子式 |
C10H21Br2N |
|---|---|
分子量 |
315.09 g/mol |
IUPAC名 |
1-(6-bromohexyl)pyrrolidine;hydrobromide |
InChI |
InChI=1S/C10H20BrN.BrH/c11-7-3-1-2-4-8-12-9-5-6-10-12;/h1-10H2;1H |
InChIキー |
ZVJQTPPMCSEDET-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCCCCCBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



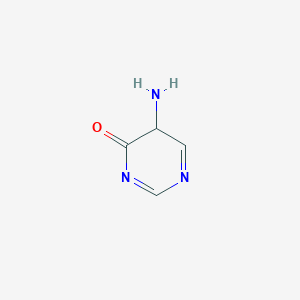
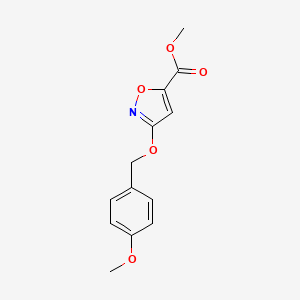

![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)
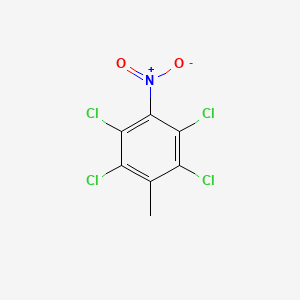

![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15072837.png)
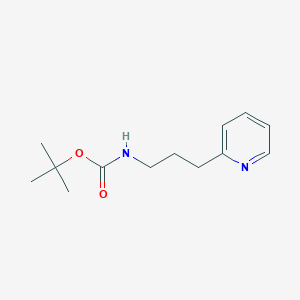
![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
